![molecular formula C7H15BrO2S B1528761 1-Bromo-5-(ethanesulfonyl)pentane CAS No. 1340221-41-1](/img/structure/B1528761.png)
1-Bromo-5-(ethanesulfonyl)pentane
Overview
Description
“1-Bromo-5-(ethanesulfonyl)pentane” is a chemical compound with the molecular formula C7H15BrO2S. It is used as a starting material in the synthesis of a variety of compounds .
Molecular Structure Analysis
The molecular structure of “1-Bromo-5-(ethanesulfonyl)pentane” consists of a seven-carbon chain with a bromine atom attached to one end and an ethanesulfonyl group attached to the fifth carbon .
Scientific Research Applications
Electrochemical Reduction
- Electrochemical reduction studies of various dihalopentanes, including 1,5-dibromo-, 1,5-diiodo-, 1-bromo-5-chloro-, and 1-chloro-5-iodopentane, revealed the production of cyclopentane through intramolecular cyclization. The electrochemical process also yields other compounds like n-pentane, 1-pentene, and 1,4-pentadiene (Pritts & Peters, 1994).
Synthesis and Solvolysis
- Research on 1-Bromobicyclo[1.1.1]pentane, closely related to 1-Bromo-5-(ethanesulfonyl)pentane, found that it undergoes solvolysis faster than t-butyl bromide, yielding 3-methylenecyclobutanol exclusively. This provides insights into reaction pathways and product formation in similar compounds (Della & Taylor, 1990).
Catalytic Reduction and Cyclization
- Catalytic reduction and intramolecular cyclization of haloalkynes, such as 1-bromo-5-decyne, a similar compound to 1-Bromo-5-(ethanesulfonyl)pentane, have been studied. This process, in the presence of nickel(I) salen electrogenerated at carbon cathodes, yields various cyclic compounds like pentylidenecyclopentane (Ischay, Mubarak, & Peters, 2006).
Synthesis Methods
- The synthesis of 1-bromopentane from 1-pentanol and Br-containing substances using solid Mo-Ni catalyst has been investigated, highlighting efficient production methods for bromo compounds like 1-Bromo-5-(ethanesulfonyl)pentane (Fan Ying, 2002).
Metabolism of Halogenoparaffins
- Research into the metabolism of halogenoparaffins, including 1-bromopentane, suggests the formation of mercapturic acids in various animals. This study provides insights into the biological processing of halogenated compounds (Bray, Caygill, James, & Wood, 1964).
Diesel Engine Fuel Alternatives
- The use of 1-pentanol, a compound related to 1-bromopentane, as a diesel engine fuel alternative demonstrates the potential of brominated alcohols in energy and fuel research. This study examined the performance and exhaust emission characteristics of a diesel engine using diesel-1-pentanol blends (Yilmaz & Atmanli, 2017).
Mechanism of Action
Target of Action
It is known that brominated compounds often interact with various enzymes and receptors in the body, altering their function .
Mode of Action
Brominated compounds typically act by binding to their target proteins and modifying their activity .
Biochemical Pathways
Brominated compounds can participate in various biochemical reactions, potentially affecting multiple pathways .
Result of Action
Brominated compounds can have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
properties
IUPAC Name |
1-bromo-5-ethylsulfonylpentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15BrO2S/c1-2-11(9,10)7-5-3-4-6-8/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHAMZZCPKSIGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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